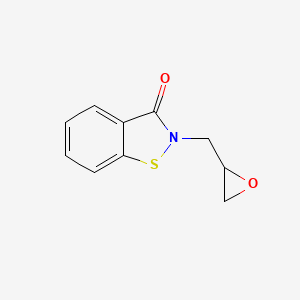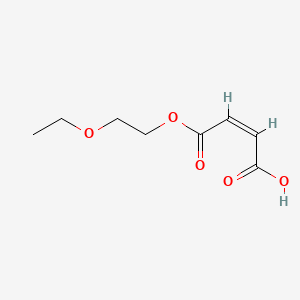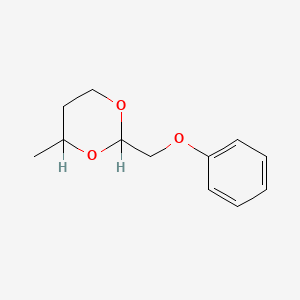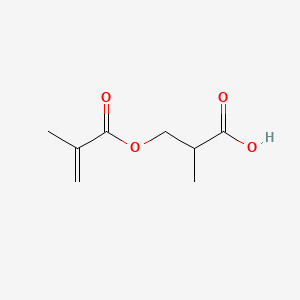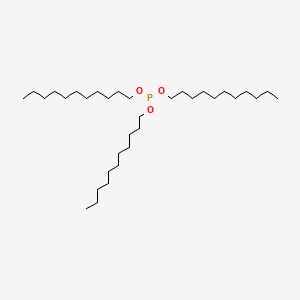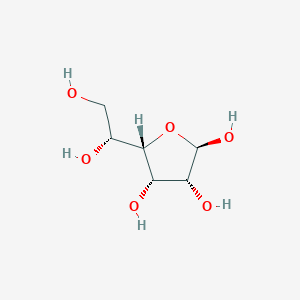
2,2,3,4,4-Pentamethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4,4-Pentamethylpentane is an organic compound with the molecular formula C₁₀H₂₂. It is a branched alkane, specifically a pentane derivative, characterized by the presence of five methyl groups attached to the main carbon chain. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,4,4-Pentamethylpentane can be synthesized through catalytic hydrogenation of specific alkenes. The double bond is typically located between the third and fourth carbons, with two methyl groups on the third carbon and three methyl groups on the fourth carbon . The reaction conditions often involve the use of a hydrogen gas atmosphere and a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,4-Pentamethylpentane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form various oxygenated products, including alcohols, aldehydes, and carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Combustion: Like other hydrocarbons, it can undergo complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Substitution: Halogenation typically uses halogens (Cl₂, Br₂) in the presence of UV light or a radical initiator.
Combustion: Requires an excess of oxygen (O₂) and an ignition source.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Substitution: Halogenated alkanes.
Combustion: Carbon dioxide (CO₂) and water (H₂O).
Scientific Research Applications
2,2,3,4,4-Pentamethylpentane is utilized in various scientific research fields:
Biology: Studied for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Employed as a solvent in chemical reactions and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of 2,2,3,4,4-Pentamethylpentane involves its interactions at the molecular level. As a non-polar compound, it can dissolve non-polar substances and interact with hydrophobic regions of biological molecules. Its effects are primarily due to its physical properties, such as solubility and volatility, rather than specific chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4-Pentamethylpentane: Another isomer with a slightly different arrangement of methyl groups.
2,2,4,4-Tetramethylpentane: Lacks one methyl group compared to 2,2,3,4,4-Pentamethylpentane.
2,2,3,3-Tetramethylbutane: A smaller alkane with fewer carbon atoms and methyl groups.
Uniqueness
This compound is unique due to its specific branching pattern, which affects its physical and chemical properties. Its high degree of branching leads to lower boiling and melting points compared to its linear counterparts, making it useful in applications requiring volatile solvents.
Properties
CAS No. |
16747-45-8 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
2,2,3,4,4-pentamethylpentane |
InChI |
InChI=1S/C10H22/c1-8(9(2,3)4)10(5,6)7/h8H,1-7H3 |
InChI Key |
OWFKEHICSVOVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


